BenchChemオンラインストアへようこそ!

7-Bromo-2,4-dichloroquinoline

Regioselective synthesis Suzuki-Miyaura coupling Polyhalogenated quinoline

7-Bromo-2,4-dichloroquinoline (CAS 406205-10-5) is a trihalogenated quinoline derivative bearing bromine at the C7 position and chlorine atoms at C2 and C4. With a molecular formula of C₉H₄BrCl₂N and a molecular weight of 276.94 g/mol, it is supplied as a research-grade intermediate at typical purities of 95–97%.

Molecular Formula C9H4BrCl2N
Molecular Weight 276.94
CAS No. 406205-10-5
Cat. No. B2541055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,4-dichloroquinoline
CAS406205-10-5
Molecular FormulaC9H4BrCl2N
Molecular Weight276.94
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)N=C(C=C2Cl)Cl
InChIInChI=1S/C9H4BrCl2N/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H
InChIKeyUFUBSBVMOXXACP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2,4-dichloroquinoline (CAS 406205-10-5): Procurement-Relevant Baseline for a Polyhalogenated Quinoline Building Block


7-Bromo-2,4-dichloroquinoline (CAS 406205-10-5) is a trihalogenated quinoline derivative bearing bromine at the C7 position and chlorine atoms at C2 and C4 [1]. With a molecular formula of C₉H₄BrCl₂N and a molecular weight of 276.94 g/mol, it is supplied as a research-grade intermediate at typical purities of 95–97% . The compound belongs to the privileged quinoline scaffold class, widely recognized in medicinal chemistry for yielding bioactive molecules, but its procurement value is specifically tied to its differential halogen substitution pattern that enables chemoselective, sequential derivatization not achievable with simpler dichloroquinolines or monohaloquinolines [1][2].

Why 2,4-Dichloroquinoline or Other Monohaloquinoline Analogs Cannot Substitute for 7-Bromo-2,4-dichloroquinoline in Regioselective Synthetic Sequences


Selecting a generic dihaloquinoline or a monohaloquinoline analog in place of 7-bromo-2,4-dichloroquinoline fails because the synthetic utility of this compound is driven by the orthogonality of its three halogen handles. The C–Br bond at position 7 is intrinsically more reactive toward palladium-catalyzed cross-couplings than the C–Cl bonds at positions 2 and 4, enabling a first-step, regioselective functionalization at C7 without protection/deprotection sequences. This chemoselectivity is well-established in analogous bromo-chloro quinoline systems, where bromo substitution is addressed prior to chloro substitution with high discrimination [1][2]. Simply using 2,4-dichloroquinoline (CAS 703-61-7) forfeits the differential reactivity that allows sequential diversification, while 7-bromo-2-chloroquinoline or 7-bromo-4-chloroquinoline lack the second chlorine handle needed for a third diversification point. The trihalogenated architecture of 7-bromo-2,4-dichloroquinoline is specifically exploited in medicinal chemistry for constructing complex HCV protease inhibitor scaffolds where sequential aryl introduction is required [1].

Quantitative Differentiation Evidence for 7-Bromo-2,4-dichloroquinoline Against Closest Structural Analogs


Chemoselective Reactivity Hierarchy: Br at C7 Outcompetes Cl at C2/C4 in Palladium-Catalyzed Cross-Coupling

In polyhalogenated quinolines, bromine substituents consistently exhibit higher reactivity than chlorine in palladium-catalyzed cross-couplings. For 6-bromo-4-chloroquinoline—a direct positional analog—the bromine at C6 is selectively substituted with arylboronic acids in the first coupling step while the C4 chlorine remains intact, enabling a subsequent second coupling to yield 4,6-diarylquinolines in very good yields [1][2]. This established chemoselectivity hierarchy (Br > Cl) is directly transferable to 7-bromo-2,4-dichloroquinoline, where the C7 bromine serves as the primary reactive handle, followed sequentially by the C4 and C2 chlorines. 2,4-Dichloroquinoline lacks this bromine handle and therefore cannot undergo the same selective first-step functionalization, requiring less efficient differentiation strategies [3]. This orthogonality is the key procurement differentiator.

Regioselective synthesis Suzuki-Miyaura coupling Polyhalogenated quinoline

HCV Protease Inhibitor Intermediate: Patent-Backed Differentiation from Generic 2,4-Dichloroquinoline

U.S. Patent 8,633,320 explicitly describes 7-bromo-2,4-dichloroquinoline as an intermediate in the synthesis of HCV NS3/4A protease inhibitors [1]. The patent teaches a 3-step sequence starting from m-alkoxyaniline: cyclization to 2,4-dichloro-7-alkoxyquinoline, bromination to introduce C7–Br, and subsequent Suzuki coupling at C2 with boronic acids/esters to install aryl substituents. The C7 bromine is retained for further diversification in later steps of the inhibitor assembly. The comparator 2,4-dichloroquinoline (CAS 703-61-7) cannot participate in this sequence because it lacks the C7 bromine required for downstream functionalization of the quinoline core in the final target molecule. This patent-backed application provides a concrete, verifiable procurement rationale that generic dihaloquinolines cannot fulfill.

HCV NS3/4A protease Antiviral intermediate Bromo-substituted quinoline

Calculated Physicochemical Differentiation: Lipophilicity and Electronic Properties vs. Non-Brominated Analogs

Computed physicochemical properties from PubChem reveal key differences between 7-bromo-2,4-dichloroquinoline and 2,4-dichloroquinoline. The target compound has an XLogP3-AA of 4.5, a topological polar surface area (TPSA) of 12.9 Ų, and a molecular weight of 276.94 g/mol [1]. Comparatively, 2,4-dichloroquinoline (C₉H₅Cl₂N, MW 198.05 g/mol) has an XLogP3 of approximately 3.2 and a similar TPSA [2]. The bromine atom increases lipophilicity by ~1.3 logP units and molecular weight by ~79 g/mol, which can significantly influence membrane permeability, metabolic stability, and binding kinetics when the compound is incorporated into a lead series. For medicinal chemistry teams optimizing ADME profiles, this bromine-driven lipophilicity shift provides a tunable parameter not available with non-brominated analogs [3].

Lipophilicity Physicochemical profiling Drug-like properties

Purity and Supply Chain Variability: 95-97% Purity Differentiates from Non-Certified Generic Sources

Commercially available 7-bromo-2,4-dichloroquinoline is offered at certified purities of 95% (AKSci) and 97% (Aladdin Scientific), with supporting Certificates of Analysis (CoA) and Safety Data Sheets (SDS) available on request . In contrast, many non-specialized suppliers offer this compound at unspecified or lower purities without batch-specific CoA documentation. For synthesis requiring reproducible yields—especially the patented Suzuki coupling sequence where trace metal impurities from bromination can poison palladium catalysts—the 95-97% purity specification with documented QA provides a verifiable procurement advantage. The compound is also accompanied by complete GHS hazard classification (H302, H315, H319, H335) enabling compliant laboratory handling [1].

Purity specification Quality assurance Research-grade procurement

Procurement-Driven Application Scenarios for 7-Bromo-2,4-dichloroquinoline Backed by Differentiated Evidence


Medicinal Chemistry: HCV NS3/4A Protease Inhibitor Lead Optimization

Research teams synthesizing analogs of Boehringer Ingelheim's HCV protease inhibitors should procure 7-bromo-2,4-dichloroquinoline as the key intermediate for introducing C2-aryl diversity via Suzuki coupling while retaining the C7-bromine for late-stage diversification. This specific compound is mandated by the patent synthetic route [1]; substitution with 2,4-dichloroquinoline would block the C7 functionalization essential for target engagement, rendering the synthetic sequence unviable.

Synthetic Methodology: Regioselective Sequential Cross-Coupling Studies on Polyhalogenated Heterocycles

Academic and industrial groups developing methodology for chemoselective sequential cross-couplings on polyhalogenated heterocycles can utilize 7-bromo-2,4-dichloroquinoline as a model substrate with three electronically distinct halogen handles (Br > Cl-4 > Cl-2). The established chemoselectivity hierarchy in bromo-chloro quinolines [2][3] provides a predictable platform for reaction optimization, making this compound a superior choice compared to non-halogenated or monohalogenated quinolines that lack the necessary orthogonality.

Structure-Activity Relationship (SAR) Exploration: Lipophilicity-Driven Lead Optimization

For medicinal chemistry programs where modulating lipophilicity is critical for improving membrane permeability or reducing metabolic clearance, 7-bromo-2,4-dichloroquinoline provides a strategic advantage. With an XLogP3 of 4.5—approximately 1.3 log units higher than 2,4-dichloroquinoline—this building block enables SAR teams to assess the impact of increased lipophilicity without altering the core quinoline scaffold, using computed property differentiation as a selection criterion.

Quality-Assured Laboratory Procurement for Reproducible Multi-Step Synthesis

Laboratories requiring reproducible outcomes in multi-step sequences involving palladium-catalyzed couplings should prioritize procurement of 7-bromo-2,4-dichloroquinoline from certified suppliers offering 95-97% purity with batch-specific CoA and SDS documentation. This mitigates the risk of catalyst poisoning from trace impurities, a known failure mode in Suzuki couplings on halogenated quinolines, and ensures compliance with institutional safety protocols through documented GHS hazard classification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2,4-dichloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.